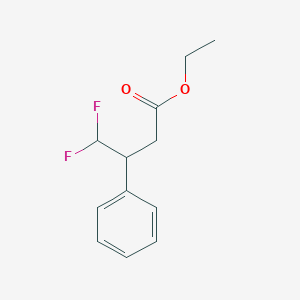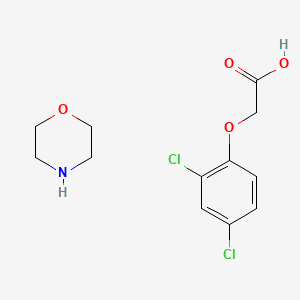
2,4-D morpholine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-D morpholine salt is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is known for its effectiveness in controlling broadleaf weeds in various agricultural and non-agricultural settings. The morpholine salt form enhances the solubility and stability of the herbicide, making it more efficient for application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D morpholine salt typically involves the reaction of 2,4-dichlorophenoxyacetic acid with morpholine. The reaction is carried out in an aqueous medium, where the acid and morpholine are mixed in stoichiometric amounts. The reaction proceeds at room temperature, and the product is isolated by evaporating the water and crystallizing the salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous mixing of 2,4-dichlorophenoxyacetic acid and morpholine in large reactors. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product. Quality control measures are implemented to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
2,4-D morpholine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
科学的研究の応用
2,4-D morpholine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses and as a model compound in drug development.
Industry: Employed in the formulation of herbicides and other agricultural chemicals.
作用機序
The mechanism of action of 2,4-D morpholine salt involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound of 2,4-D morpholine salt.
2,4-D Amine Salt: Another derivative of 2,4-dichlorophenoxyacetic acid with similar herbicidal properties.
2,4-D Ester: An ester form of 2,4-dichlorophenoxyacetic acid used in different formulations.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other forms of 2,4-dichlorophenoxyacetic acid. This makes it more effective in certain applications, particularly in aqueous environments.
特性
CAS番号 |
6365-73-7 |
|---|---|
分子式 |
C12H15Cl2NO4 |
分子量 |
308.15 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)acetic acid;morpholine |
InChI |
InChI=1S/C8H6Cl2O3.C4H9NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-6-4-2-5-1/h1-3H,4H2,(H,11,12);5H,1-4H2 |
InChIキー |
AWSZYICLVRPWQB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


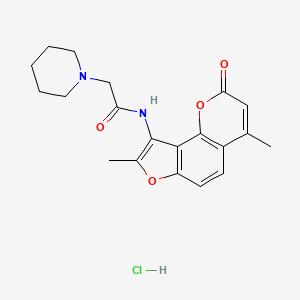
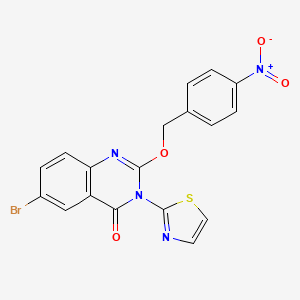
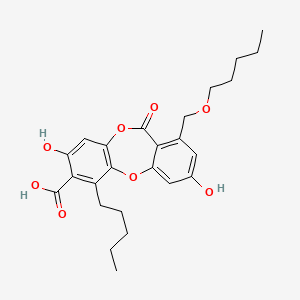
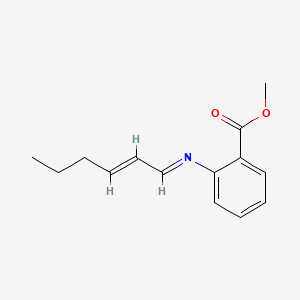

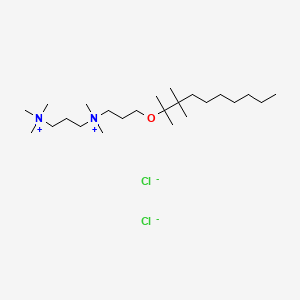



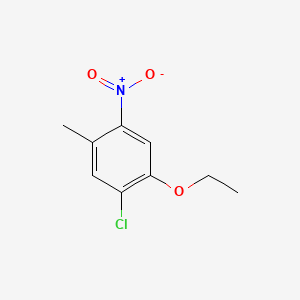
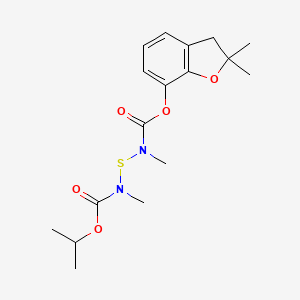
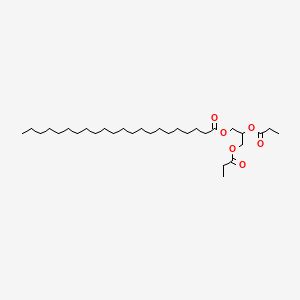
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
